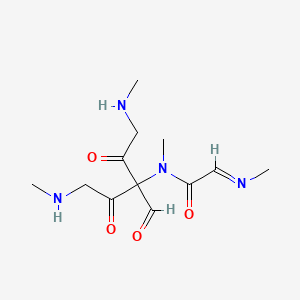

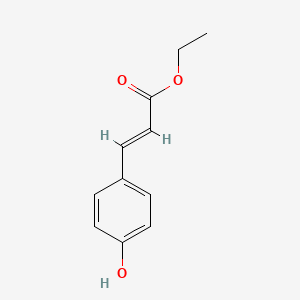

(E)-Ethyl 3-(4-hydroxyphenyl)acrylate

Overview

Description

Ethyl p-coumarate is a cinnamate ester.

(E)-Ethyl 3-(4-hydroxyphenyl)acrylate is a natural product found in Apis with data available.

Scientific Research Applications

Chemical Synthesis and Catalysis :

- Xu et al. (2015) developed a one-pot, three-component Wittig–SNAr approach to synthesize analogues of ethyl (E)-3-(4-hydroxyphenyl)acrylate, highlighting the process's efficiency and environmental friendliness (Xu et al., 2015).

- Kelkar et al. (1994) studied the vinylation of 4-bromo-4′-hydroxybiphenyl using a nickel catalyst to form ethyl 4-(4′-hydroxyphenyl)cinnamate, demonstrating the catalyst system's applicability in similar reactions (Kelkar et al., 1994).

Polymer and Material Science :

- Nanjundan et al. (2004) synthesized and characterized poly(3-acetyl-4-hydroxyphenyl acrylate) and its metal complexes, exploring their potential applications in material science (Nanjundan et al., 2004).

- Hou (2008) analyzed the crystal structure of ethyl 3-(4-hydroxyphenoxy)-2-(4-methoxyphenyl)acrylate, contributing to the understanding of molecular interactions and potential applications in material science (Hou, 2008).

Corrosion Inhibition and Protective Coatings :

- Lgaz et al. (2017) investigated the corrosion inhibition behavior of derivatives of ethyl acrylate, including (E)-ethyl variants, for mild steel in acidic solutions, suggesting their use in protective coatings (Lgaz et al., 2017).

Pharmaceutical and Medicinal Chemistry :

- Vinhal et al. (2016) studied the photoprotective effect and acute oral systemic toxicity of LQFM048, a derivative of (E)-ethyl acrylate, indicating its potential application in sunscreen products (Vinhal et al., 2016).

- Abu-Rayyan et al. (2022) explored acrylamide derivatives of (E)-ethyl acrylate for corrosion inhibition on copper, demonstrating potential applications in industrial settings (Abu-Rayyan et al., 2022).

Mechanism of Action

- One of its primary targets is cinnamate decarboxylase , which catalyzes the conversion of p-coumaric acid into 4-vinylphenol .

- It may also inhibit enzymes involved in the production of reactive oxygen species (ROS) and lipid peroxidation .

- Environmental Factors :

Target of Action

Mode of Action

Action Environment

Biochemical Analysis

Biochemical Properties

(E)-Ethyl 3-(4-hydroxyphenyl)acrylate plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in the metabolic pathways of plants, contributing to its herbicidal activity . The nature of these interactions often involves binding to active sites of enzymes, thereby inhibiting their activity and leading to the disruption of essential biochemical processes in target organisms.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, in plant cells, it disrupts the normal functioning of cellular processes, leading to the inhibition of growth and development . This disruption is primarily due to its interference with key signaling pathways and the expression of genes involved in cell division and growth.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it inhibits enzymes involved in the synthesis of essential amino acids in plants, thereby preventing their growth . Additionally, it can cause changes in gene expression, leading to the downregulation of genes essential for cell survival and proliferation.

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but can degrade over time, leading to a reduction in its efficacy . Long-term exposure to this compound in in vitro or in vivo studies has shown persistent effects on cellular function, including sustained inhibition of growth and development in target organisms.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may not exhibit significant toxic effects, but as the dosage increases, its herbicidal activity becomes more pronounced . High doses can lead to toxic or adverse effects, including damage to non-target organisms and disruption of ecological balance. Threshold effects observed in these studies indicate that there is a critical concentration above which the compound exhibits its maximum efficacy.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in the synthesis and degradation of essential biomolecules . These interactions can affect metabolic flux and metabolite levels, leading to the accumulation of certain metabolites and the depletion of others. This disruption of metabolic balance is a key factor in its herbicidal activity.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins. These interactions influence its localization and accumulation in target cells . The compound is transported to specific sites within the cell where it exerts its effects, leading to localized disruption of cellular processes.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization allows it to interact with specific biomolecules and exert its effects more efficiently. For instance, its accumulation in the chloroplasts of plant cells leads to the inhibition of photosynthesis and subsequent plant growth.

Properties

IUPAC Name |

ethyl (E)-3-(4-hydroxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-2-14-11(13)8-5-9-3-6-10(12)7-4-9/h3-8,12H,2H2,1H3/b8-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOQCEVXVQCPESC-VMPITWQZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/C1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501341775 | |

| Record name | p-Coumaric acid ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501341775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2979-06-8, 7362-39-2 | |

| Record name | NSC408777 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408777 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | p-Coumaric acid ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501341775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.